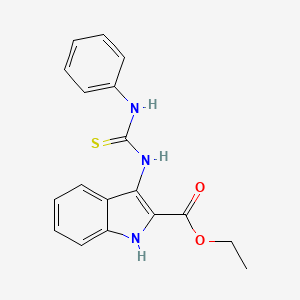

ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate

Description

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a phenylthioureido group, and an ethyl ester functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name |

ethyl 3-(phenylcarbamothioylamino)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-17(22)16-15(13-10-6-7-11-14(13)20-16)21-18(24)19-12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCQOXPXPBUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-indole-2-carboxylate with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.

Substitution: The phenylthioureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The phenylthioureido group can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Ethyl 3-(3-phenylureido)-1H-indole-2-carboxylate: Similar structure but with a urea group instead of a thioureido group.

Ethyl 3-(3-methylthioureido)-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group on the thioureido moiety.

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core substituted with a phenylthioureido group, which is critical for its biological activity. The structural formula can be summarized as follows:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains an indole core with a phenylthioureido group |

The biological activity of this compound is attributed to its interactions with various molecular targets. The phenylthioureido moiety can form hydrogen bonds with biological macromolecules, while the indole core facilitates π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:

- Antimicrobial Activity : The compound exhibits potential against various microbial strains, possibly through disruption of cell membrane integrity or inhibition of vital metabolic pathways.

- Anticancer Activity : Research indicates that this compound may disrupt protein-protein interactions, such as those involving the c-Myc/Max complex, leading to degradation of the c-Myc protein and subsequent effects on cell cycle regulation and apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of several bacterial and fungal strains. For example, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In vitro studies have indicated that this compound can induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. The mechanism involves modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Mechanisms : A study highlighted that related compounds could inhibit angiogenesis, which is crucial for tumor growth and metastasis. The inhibition was linked to the compound's ability to interfere with key signaling pathways involved in vascular development.

- Inhibition of PARP-1 : Another research effort focused on the compound's potential as a PARP-1 inhibitor, which is relevant for cancer therapy. The findings suggested that derivatives of this compound could enhance the efficacy of DNA-damaging agents used in cancer treatment .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Disruption of cell membrane integrity |

| Anticancer | Induces apoptosis; arrests cell cycle | Modulation of c-Myc/Max complex and signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.